molecular formula C17H12N4O2S B2390149 2-Benzyl-4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-on CAS No. 571149-76-3

2-Benzyl-4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-on

Katalognummer: B2390149
CAS-Nummer: 571149-76-3
Molekulargewicht: 336.37
InChI-Schlüssel: LVEKKDXKPJDYLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one is a heterocyclic compound that features a phthalazinone core substituted with a benzyl group and a 5-mercapto-1,3,4-oxadiazole moiety

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one

2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one is a chemical compound with the molecular formula C17H12N4O2S and a molecular weight of 336.37 . It is also known by other names, including 2-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phthalazin-1-one and 4-(4,5-Dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-2-(phenylmethyl)-1(2H)-phthalazinone . This compound has diverse applications in scientific research, particularly in medicinal chemistry, material science, and biology.

Applications

  • Medicinal Chemistry This compound has been studied for its potential anticancer, antimicrobial, and antiviral activities. It can induce apoptosis (programmed cell death) in cancer cells and arrest cell cycle progression. Studies have shown that it has significant and selective anti-proliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines.
  • Material Science The unique structure of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one makes it a candidate for developing new materials with specific electronic or optical properties.
  • Biology This compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mode of Action

2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one primarily targets cancer cells, specifically liver (HepG2) and breast (MCF-7) cancer cell lines. It interacts with these targets by arresting cell cycle progression and/or inducing apoptosis. The affected biochemical pathways include the cell cycle progression and apoptosis pathways. Its significant and selective anti-proliferative activity against specific cancer cell lines suggests that it may have favorable bioavailability.

Similar Compounds

Similar compounds include other 1,3,4-oxadiazole derivatives and phthalazinone derivatives. 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one is unique due to the combination of the oxadiazole and phthalazinone moieties, which confer distinct chemical and biological properties. Examples of similar compounds include:

  • 2-Benzyl-4-(5-mercapto-1,3,4-oxadiazol-2-yl)-4a,8a-dihydrophthalazin-1(2H)-one
  • Benzene sulfonamide pyrazole thio-oxadiazole hybrids

Related Research

Other research highlights the broader applications of related heterocyclic compounds:

  • N-Heterocyclic Compounds: These are being explored for antiviral activity against plant viruses. Phenanthrene-containing N-heterocyclic compounds have shown good anti-TMV (tobacco mosaic virus) activity .
  • Nitrogen-containing heterocyclic compounds: Derivatives have demonstrated the ability to increase physical working capacity under extreme conditions like hyperthermia, hypothermia, and hypoxia .
  • Heterocyclic N-Oxides: These are emerging as a class of therapeutic agents .
  • Benzimidazolium salts: These can be used to form N-heterocyclic carbene (NHC) compounds with antibacterial and DNA cleavage abilities .

Physicochemical Properties

  • Boiling Point: Predicted boiling point is 500.5±43.0 °C .
  • Density: Predicted density is 1.46±0.1 g/cm3 .
  • pKa: Predicted pKa is 3.36±0.70 .

Wirkmechanismus

Target of Action

The primary targets of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one are cancer cells, specifically liver (HepG2) and breast (MCF-7) cancer cell lines . This compound has shown significant and selective anti-proliferative activity against these cell lines .

Mode of Action

This compound interacts with its targets by arresting the cell cycle progression and/or inducing apoptosis . It elevates the expression of p53 and caspase 3, down-regulates cdk1, and reduces the concentrations of MAPK and Topo II at submicromolar concentrations . These interactions result in changes in the cell cycle and apoptosis pathways, leading to the death of cancer cells .

Biochemical Pathways

The affected biochemical pathways include the cell cycle progression and apoptosis pathways . The compound’s action results in the elevation of the expression of p53 and caspase 3, proteins that play crucial roles in these pathways . Additionally, it down-regulates cdk1 and reduces the concentrations of MAPK and Topo II, further affecting these pathways .

Pharmacokinetics

The compound’s significant and selective anti-proliferative activity against specific cancer cell lines suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the significant and selective anti-proliferative activity against liver and breast cancer cell lines . This is achieved through the arrest of cell cycle progression and/or the induction of apoptosis, leading to the death of these cancer cells .

Action Environment

Vorbereitungsmethoden

The synthesis of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other 1,3,4-oxadiazole derivatives and phthalazinone derivatives. Compared to these, 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one is unique due to the combination of the oxadiazole and phthalazinone moieties, which confer distinct chemical and biological properties . Other similar compounds include:

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Biologische Aktivität

Overview

2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one is a heterocyclic compound known for its potential biological activities, particularly in the field of cancer research. This compound features a phthalazinone core along with a benzyl group and a 5-mercapto-1,3,4-oxadiazole moiety, which contribute to its unique pharmacological properties.

The primary biological targets of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one are cancer cells, specifically liver (HepG2) and breast (MCF-7) cancer cell lines. The compound exerts its effects by:

  • Inducing Apoptosis : It promotes programmed cell death in cancer cells.
  • Arresting Cell Cycle Progression : The compound interferes with the cell cycle, preventing cancer cells from proliferating.

These actions are mediated through the modulation of key biochemical pathways involved in cell survival and proliferation, such as MAPK and Topo II inhibition .

Anticancer Activity

The anticancer efficacy of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one has been evaluated using various assays. The following table summarizes key findings:

Cell Line IC50 (μM) Mechanism
HepG25.0Apoptosis induction
MCF-76.3Cell cycle arrest
BT-4740.99Tubulin polymerization inhibition

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a therapeutic agent .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on HepG2 and MCF-7 Cells : This study demonstrated that treatment with 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometric analysis .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its anticancer potential.

The biological activity of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one can be attributed to several biochemical properties:

  • Antioxidant Activity : The oxadiazole moiety is known for its antioxidant properties which may contribute to its anticancer effects.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound also exhibit antimicrobial activity against various pathogens .

Eigenschaften

IUPAC Name

2-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-16-13-9-5-4-8-12(13)14(15-18-19-17(24)23-15)20-21(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEKKDXKPJDYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C4=NNC(=S)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333726
Record name 2-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

571149-76-3
Record name 2-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.